![molecular formula C25H24FN5O2 B2502700 8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 904372-46-9](/img/structure/B2502700.png)
8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
Scientific Research Applications
Serotonin Receptor Affinity and Phosphodiesterase Inhibition
Compounds structurally similar to the one have been synthesized and evaluated for their affinity towards serotonin (5-HT) receptors and their ability to inhibit phosphodiesterase (PDE) enzymes. These studies aim to identify potential therapeutic agents with antidepressant and anxiolytic properties. For instance, derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown potential as antidepressants and anxiolytics in preclinical models, indicating their significance in the development of new treatments for mood disorders (Zagórska et al., 2016).
Multi-Target Directed Ligands
The exploration of multi-target directed ligands based on the purine scaffold highlights the potential of such compounds in the treatment of neurodegenerative diseases like Parkinson's disease. These compounds are designed to exhibit both A2A adenosine receptor antagonistic activity and monoamine oxidase B inhibition, aiming for symptomatic relief as well as disease-modifying effects (Załuski et al., 2019).
Luminescence Sensing
Derivatives of dimethylphenyl imidazole have been utilized in the development of lanthanide(III)-organic frameworks for luminescence sensing applications. These frameworks show selective sensitivity to benzaldehyde-based derivatives, indicating their potential use as fluorescence sensors (Shi et al., 2015).
properties
IUPAC Name |
6-(2,5-dimethylphenyl)-2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O2/c1-14-6-7-15(2)20(12-14)30-16(3)17(4)31-21-22(27-24(30)31)28(5)25(33)29(23(21)32)13-18-8-10-19(26)11-9-18/h6-12H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQFSSYFXMNIQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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